molecular formula C11H16O3 B3255687 2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester CAS No. 25849-65-4

2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester

Cat. No.: B3255687
CAS No.: 25849-65-4
M. Wt: 196.24 g/mol
InChI Key: LBIMMLKQONEWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester is an organic compound with the molecular formula C11H16O3. It is a derivative of cyclohexene and is characterized by the presence of a carboxylic acid ester group and a ketone group. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester typically involves the esterification of 2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo- with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various esters and amides.

Scientific Research Applications

2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-
  • 2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester
  • 2-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl-

Uniqueness

2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester is unique due to the presence of both an ester and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

methyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-7-5-8(12)6-11(2,3)9(7)10(13)14-4/h5,9H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIMMLKQONEWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1C(=O)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201857
Record name Methyl 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25849-65-4
Record name Methyl 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25849-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester
Reactant of Route 2
Reactant of Route 2
2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester
Reactant of Route 3
2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester
Reactant of Route 4
2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester
Reactant of Route 5
2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester
Reactant of Route 6
2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.